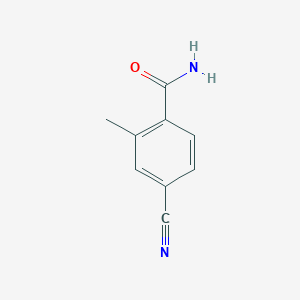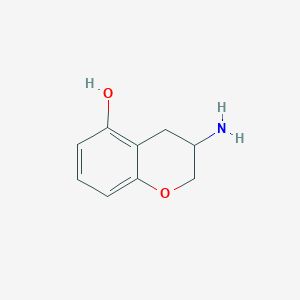![molecular formula C10H7NO B11918651 2H-Naphtho[2,3-C][1,2]oxazete CAS No. 278-02-4](/img/structure/B11918651.png)
2H-Naphtho[2,3-C][1,2]oxazete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Naphtho[2,3-C][1,2]oxazete is a heterocyclic compound with the molecular formula C10H7NO It is characterized by a fused ring system that includes both a naphthalene and an oxazete ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,3-C][1,2]oxazete typically involves multicomponent reactions. One common method includes the condensation of 2-naphthol, formaldehyde, and primary amines in the presence of a catalyst. For instance, Fe3O4@nano-cellulose/TiCl has been used as a bio-based and recyclable magnetic nano-catalyst under solvent-free conditions . Another method involves the use of tannic acid as a catalyst in a one-pot three-component reaction .
Industrial Production Methods
This includes the use of heterogeneous catalysts and solvent-free conditions to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[2,3-C][1,2]oxazete undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This includes reactions where one atom or group of atoms in the molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
2H-Naphtho[2,3-C][1,2]oxazete has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research has explored its potential as a non-steroidal anti-inflammatory agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2H-Naphtho[2,3-C][1,2]oxazete exerts its effects involves interactions with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the cyclooxygenase (COX) enzyme, which is involved in the biosynthesis of prostaglandins . This inhibition reduces inflammation and associated symptoms.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: These compounds share a similar oxazine ring structure but differ in the positioning of the nitrogen and oxygen atoms.
Naphtho[1,2-e][1,3]oxazines: These compounds have a similar fused ring system but differ in the specific arrangement of the rings.
Uniqueness
2H-Naphtho[2,3-C][1,2]oxazete is unique due to its specific ring fusion and the presence of both naphthalene and oxazete rings
Properties
CAS No. |
278-02-4 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-naphtho[2,3-c]oxazete |
InChI |
InChI=1S/C10H7NO/c1-2-4-8-6-10-9(11-12-10)5-7(8)3-1/h1-6,11H |
InChI Key |
VHRBVWIDKIDJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)




![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)
![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)




![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)
